3,7-Dimethylbenzofuran-6-amine
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Overview
Description
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, 2,3-disubstituted benzofuran can be prepared by a one-step reaction, which involves coupling-cyclizing o-iodophenol with a terminal alkyne in the presence of a powder of potassium fluoride doped alumina . Another method involves constructing a complex benzofuran derivative through a unique free radical cyclization cascade .Molecular Structure Analysis
The molecular structure of 3,7-Dimethylbenzofuran-6-amine consists of a benzofuran ring with two methyl groups at the 3rd and 7th positions and an amine group at the 6th position. The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .Chemical Reactions Analysis
Benzofuran derivatives, including this compound, are known to be substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies . They can evoke transporter-mediated release, similar to the profile of effects produced by 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) .Physical and Chemical Properties Analysis
The physical and chemical properties of amines, which this compound is a type of, depend on their structure. In an amine, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .Mechanism of Action
While the specific mechanism of action for 3,7-Dimethylbenzofuran-6-amine is not explicitly mentioned in the search results, benzofuran compounds are known to interact with various biological targets. For instance, some benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Safety and Hazards
Future Directions
Benzofuran compounds, including 3,7-Dimethylbenzofuran-6-amine, have attracted attention due to their wide range of biological and pharmacological applications. They are considered potential natural drug lead compounds . Future research may focus on exploring their full therapeutic potential for the treatment of various diseases .
Properties
IUPAC Name |
3,7-dimethyl-1-benzofuran-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUHXTZSLSGPGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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